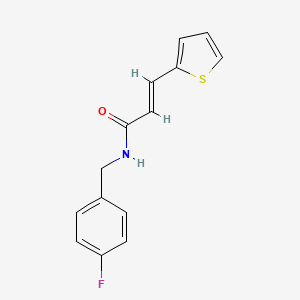amino}phenol](/img/structure/B5735213.png)
4-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl](methyl)amino}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-(4-Fluorophenyl)-1,3-thiazol-2-ylamino}phenol is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, a thiazole ring, and a phenol group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-(4-Fluorophenyl)-1,3-thiazol-2-ylamino}phenol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Coupling with Phenol: The final step involves coupling the synthesized thiazole derivative with phenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-{4-(4-Fluorophenyl)-1,3-thiazol-2-ylamino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
科学研究应用
4-{4-(4-Fluorophenyl)-1,3-thiazol-2-ylamino}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-{4-(4-Fluorophenyl)-1,3-thiazol-2-ylamino}phenol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenol group can participate in hydrogen bonding, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 4-Methoxy-3-{2-[N′-(1-pyridin-3-yl-ethylidene)-hydrazino]-thiazol-4-yl}-phenol
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
4-{4-(4-Fluorophenyl)-1,3-thiazol-2-ylamino}phenol is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the fluorophenyl group enhances its lipophilicity, while the thiazole ring provides a versatile scaffold for interaction with biological targets. The phenol group adds to its potential for hydrogen bonding and reactivity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
属性
IUPAC Name |
4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-19(13-6-8-14(20)9-7-13)16-18-15(10-21-16)11-2-4-12(17)5-3-11/h2-10,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVAYKWNDOBZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chlorophenyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5735134.png)
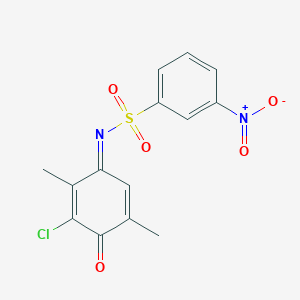
![N-[(2-ethoxyphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B5735154.png)
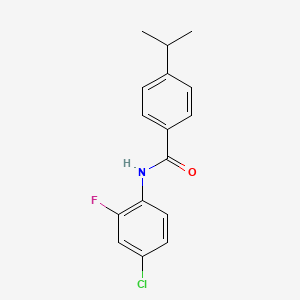
![3-(2-furyl)-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5735168.png)
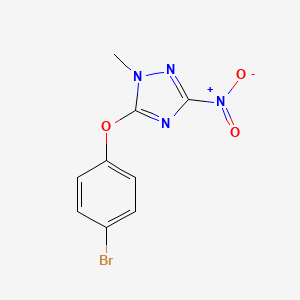
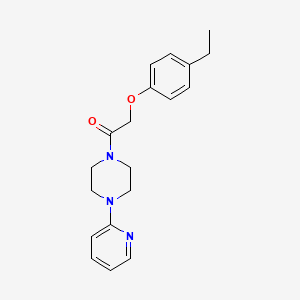
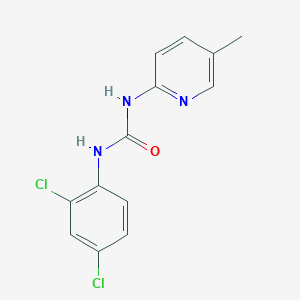
![N'-[(4-ethylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5735202.png)
![N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5735219.png)
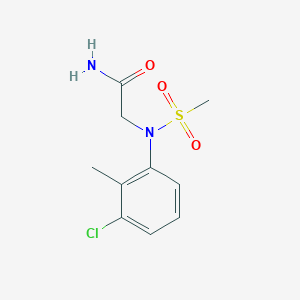
![2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B5735237.png)
![4-({[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5735241.png)
